N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide

medicinal chemistry structure–activity relationship halogen bonding

Sourcing generic thiazole-acetamides for SAR studies often introduces uncontrolled variables in lipophilicity and metabolic stability. This compound is a precise 4-chlorophenyl-4-methyl-thiazole scaffold designed to mitigate these risks. Key differentiators: Predicted CLogP of 3.12 (vs. ~3.7 for 4-Br analog), favoring oral bioavailability optimization. Built-in 4-methyl group reduces CYP-mediated ring oxidation liability compared to des-methyl analogs. Compact scaffold (MW 294.8 Da, 5 rotatable bonds) offers superior ligand efficiency for fragment-based programs. Chlorine substituent (Hammett σp = +0.23) enables systematic halogen-bonding SAR exploration distinct from bromine.

Molecular Formula C14H15ClN2OS
Molecular Weight 294.8
CAS No. 923673-64-7
Cat. No. B2392299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide
CAS923673-64-7
Molecular FormulaC14H15ClN2OS
Molecular Weight294.8
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C
InChIInChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)
InChIKeyWKFGMYZXJSPEOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

923673-64-7 Structural & Procurement Profile


N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide (CAS 923673-64-7) is a synthetic small-molecule acetamide derivative built on a 2,4,5-trisubstituted thiazole core [1]. The compound possesses a molecular formula of C14H15ClN2OS and a molecular weight of 294.80 g/mol [1]. Its structural architecture combines a 4‑chlorophenyl group at the thiazole 2‑position, a methyl group at the thiazole 4‑position, and an N‑ethylacetamide side‑chain at the 5‑position [1]. In the chemical supply chain, this compound is offered as a research‑grade building block primarily for medicinal‑chemistry and agrochemical discovery programs; however, a comprehensive survey of the peer‑reviewed literature and authoritative bioactivity databases reveals that no primary, comparator‑backed quantitative efficacy data have been published for this exact molecule at the time of this analysis.

923673-64-7: Why Generic Substitution Fails


Superficial structural similarity within the 2,4,5‑trisubstituted thiazole acetamide class conceals decisive selectivity and potency differences that emerge from subtle modifications of the aryl substituent, the thiazole methyl group, and the acetamide side‑chain length . Even a single‑atom exchange—such as replacing the 4‑chloro substituent with bromo or deleting the 4‑methyl group on the thiazole—has been shown in closely related series to shift lipophilicity, electronic character, and target‑binding affinity to a degree that precludes direct functional interchangeability [1]. Consequently, procurement decisions that treat any 4‑chlorophenyl‑thiazole‑acetamide as a drop‑in substitute risk introducing uncontrolled variables into structure‑activity studies, undermining both reproducibility and the interpretability of biological data [1]. The quantitative evidence summarized below specifies exactly which molecular features differentiate CAS 923673-64-7 from its nearest accessible comparators.

923673-64-7: Differentiation from Closest Analogs


4-Chloro vs. 4-Bromo: Lipophilicity & Electronic Effects

Within the 2‑aryl‑4‑methylthiazol‑5‑yl‑ethylacetamide scaffold, the 4‑chlorophenyl derivative (target compound) exhibits a distinct electronic and lipophilic profile compared with the 4‑bromophenyl analog. The chloro substituent provides a Hammett σp value of +0.23 versus +0.26 for bromo, while the computed logP difference between the two analogs is approximately 0.5–0.7 units (Cl < Br) [1]. The target compound's CLogP is 3.12, whereas the corresponding 4‑bromophenyl analog is predicted to have a CLogP of approximately 3.7 [2]. This logP difference places the target compound closer to the CNS‑drug‑like space (logP < 3.5) than its brominated counterpart, potentially favoring different ADME properties in lead‑optimization campaigns [1].

medicinal chemistry structure–activity relationship halogen bonding

4-Methyl Substitution: Steric & Metabolic Stability

The target compound carries a methyl substituent at the 4‑position of the thiazole ring, whereas the analog N-(2-(2-(4-chlorophenyl)thiazol-5-yl)ethyl)acetamide lacks this group . The 4‑methyl group increases steric bulk adjacent to the acetamide‑bearing side‑chain and is expected to influence both the conformational flexibility of the ethyl linker and the susceptibility of the thiazole ring to oxidative metabolism. In related thiazole series, introduction of a 4‑methyl group has been observed to reduce CYP450‑mediated ring oxidation, extending in vitro microsomal half‑life by approximately 2‑ to 3‑fold relative to the des‑methyl parent [1]. While direct metabolic data for the target compound are not publicly available, the class‑level inference is that the 4‑methyl group confers a metabolic‑stability advantage over the des‑methyl analog.

medicinal chemistry metabolic stability steric effects

Acetamide vs. Bulkier Substitutions: Conformational Flexibility

The target compound employs a two‑carbon ethyl linker between the thiazole 5‑position and the terminal acetamide nitrogen. Analogs featuring longer or bulkier N‑substituents, such as N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-fluorophenoxy)acetamide, introduce additional rotatable bonds, higher molecular weight, and altered hydrogen‑bonding capacity . The target compound's compact acetamide cap (MW = 294.8 g/mol; 5 rotatable bonds) lies within the more favorable range for ligand efficiency metrics compared with the bulkier 4‑fluorophenoxyacetamide analog (MW = 388.9 g/mol; 8 rotatable bonds) [1], suggesting better ligand‑efficiency potential if target binding is comparable .

medicinal chemistry conformational analysis structure–property relationships

923673-64-7: Key Application Scenarios


Hit-to-Lead: Balanced Lipophilicity Chloro-Thiazole

When a discovery program has identified a 2‑arylthiazole acetamide hit and seeks to balance potency with favorable ADME properties, the target compound's lower predicted logP (~3.12) relative to its 4‑bromophenyl analog (~3.7) makes it the more suitable starting scaffold for oral bioavailability optimization, as substantiated by the class‑level logP differentiation described in Evidence Item 1 [1].

Metabolic Stability of Thiazole Core

For projects where CYP‑mediated thiazole ring oxidation has been identified as a primary metabolic soft spot, the 4‑methyl substitution present in the target compound offers a built‑in protective feature against oxidative metabolism, as inferred from published heterocycle metabolism data summarized in Evidence Item 2 [2]. This pre‑installed stabilization reduces the need for downstream iterative analog synthesis compared with the des‑methyl analog.

Fragment-Based & Ligand-Efficiency Discovery

In fragment‑based screening or when ligand‑efficiency metrics are the primary decision driver, the target compound's lower molecular weight (294.8 Da) and reduced rotatable bond count (5) compared with bulkier N‑substituted analogs (e.g., MW 388.9 Da, 8 rotatable bonds) provide a superior starting point for fragment elaboration, as detailed in Evidence Item 3 .

SAR: Halogen-Dependent Binding

The 4‑chloro substituent on the phenyl ring offers a well‑characterized electronic profile (Hammett σp = +0.23) that differs from the 4‑bromo analog (σp = +0.26), enabling systematic exploration of halogen‑bonding interactions with protein targets. The differential electrophilicity and size of chlorine versus bromine can be exploited in rational SAR campaigns, as supported by long‑established physical‑organic chemistry parameters [3].

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